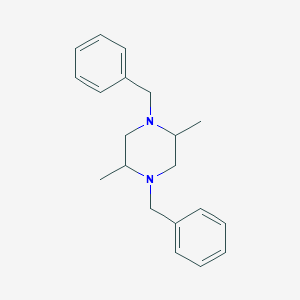

1,4-Dibenzyl-2,5-dimethylpiperazine

Descripción

1,4-Dibenzyl-2,5-dimethylpiperazine is a piperazine derivative featuring two benzyl groups at the 1- and 4-positions and methyl groups at the 2- and 5-positions. This substitution pattern confers unique steric and electronic properties, distinguishing it from simpler piperazine derivatives. The trans-configuration of the methyl groups (evident in related compounds like trans-2,5-dimethylpiperazine) stabilizes a chair conformation with axial methyl substituents, as observed in crystallographic studies .

Propiedades

Fórmula molecular |

C20H26N2 |

|---|---|

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

1,4-dibenzyl-2,5-dimethylpiperazine |

InChI |

InChI=1S/C20H26N2/c1-17-13-22(16-20-11-7-4-8-12-20)18(2)14-21(17)15-19-9-5-3-6-10-19/h3-12,17-18H,13-16H2,1-2H3 |

Clave InChI |

DVFVULWSBWKNRS-UHFFFAOYSA-N |

SMILES |

CC1CN(C(CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3 |

SMILES canónico |

CC1CN(C(CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Conformation and Reactivity

1,4-Dibenzoyl-2,5-dimethylpiperazine (trans) :

- Replacing benzyl with benzoyl groups introduces electron-withdrawing carbonyl moieties, reducing basicity compared to the benzyl-substituted compound.

- Crystallizes in the P21/c space group with a dihedral angle of ~70° between the benzoyl phenyl rings and the amide plane, influencing π-π stacking interactions.

- The piperazine ring adopts a chair conformation with axial methyl groups, similar to the target compound.

- 1,4-Bis(chloroacetyl)-trans-2,5-dimethylpiperazine : Chloroacetyl substituents enable polymerization via nucleophilic substitution, forming stiff-chain polyamides. The flattened-chair conformation of the piperazine ring contrasts with the more pronounced chair structure in benzyl-substituted derivatives.

Poly(phthaloyl/terephthaloyl-trans-2,5-dimethylpiperazine) (PPDP/PTDP) :

- PPDP exhibits a persistence length of 33–50 Å, while PTDP (with terephthaloyl substitution) shows increased stiffness (persistence length ~70 Å). This highlights how substituent position (para vs. ortho phenyl linkage) affects polymer rigidity.

- The methyl groups hinder internal rotation, contributing to semiflexible chain behavior in solution.

Reactivity in Oxidation and Functionalization

- 1,4-Dibenzylpiperazine Oxidation : Oxidation of 1,4-dibenzylpiperazine yields inert diones (e.g., 2,5-piperazinedione), whereas the target compound’s methyl groups may stabilize against oxidation.

-

- Enantioconvergent synthesis methods for 1-allyl-2,5-dimethylpiperazine (a δ-opioid receptor ligand precursor) demonstrate the feasibility of introducing bulky substituents like benzyl via alkylation or acylation.

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound (C20H24N2, MW 292.42 g/mol) is less polar than analogues like 1,4-bis[(2,5-dimethylphenoxy)acetyl]piperazine (MW 410.51 g/mol, C24H30N2O4) . Benzyl groups increase logP values, enhancing membrane permeability compared to hydrophilic diones or carboxylated derivatives.

Crystallinity and Solubility :

Pharmacological Potential

- Piperazine derivatives with benzyl groups (e.g., 1-(2,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine) are explored for CNS activity due to structural similarity to known neuroactive agents .

- Thiosemicarbazide and triazole derivatives of piperazine (e.g., ) show antimicrobial and anticancer properties, suggesting the target compound could be modified for similar applications .

Templating and Polymer Science

- Metal Halide Templating : Trans-2,5-dimethylpiperazine (TDMP) directs 0D–2D inorganic frameworks in hybrid materials. The bulkier benzyl groups in the target compound may alter templating efficiency, favoring lower-dimensional structures due to increased steric demand.

- Polymer Stiffness :

- PPDP and PTDP demonstrate that substituent position (ortho vs. para) on the piperazine ring significantly impacts persistence length. The target compound’s benzyl groups could further restrict chain mobility if incorporated into polyamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.